4-Fluorothiophene-3-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluorothiophene-3-sulfonyl chloride typically involves the chlorination and fluorination of thiophene derivatives. One common method includes the reaction of 4-fluorothiophenol with sulfonyl chloride under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Fluorothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydrogen sulfite, sulfur dioxide, and sodium borohydride . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from reactions involving this compound include various substituted thiophenes and sulfonyl derivatives .
Scientific Research Applications
4-Fluorothiophene-3-sulfonyl chloride is utilized in diverse scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluorothiophene-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Fluorothiophene-3-sulfonyl chloride include:
- 4-Fluorothiophene-2-sulfonyl chloride
- 3-Fluorothiophene-2-sulfonyl chloride
- 4-Chlorothiophene-3-sulfonyl chloride
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-fluorothiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFO2S2/c5-10(7,8)4-2-9-1-3(4)6/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZRZHHTGBVDHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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